molecular formula C10H12O3 B13637828 3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one

3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B13637828
M. Wt: 180.20 g/mol
InChI Key: UWTFOVVLTAZOTG-VOTSOKGWSA-N
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Description

3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C10H12O3. It is a chalcone derivative, which is a class of compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base. The general reaction conditions include:

    Reagents: Aromatic aldehyde (5-methylfurfural), acetophenone derivative (3-ethoxyacetophenone), and a base (sodium hydroxide or potassium hydroxide).

    Solvent: Ethanol or methanol.

    Temperature: Room temperature to reflux conditions.

    Reaction Time: Several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes human error.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to interact with nucleophilic sites in biological molecules, leading to various biological effects. For example, its antinociceptive activity is thought to be associated with the inhibition of pro-inflammatory mediators and the modulation of pain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(E)-3-ethoxy-1-(5-methylfuran-2-yl)prop-2-en-1-one

InChI

InChI=1S/C10H12O3/c1-3-12-7-6-9(11)10-5-4-8(2)13-10/h4-7H,3H2,1-2H3/b7-6+

InChI Key

UWTFOVVLTAZOTG-VOTSOKGWSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CC=C(O1)C

Canonical SMILES

CCOC=CC(=O)C1=CC=C(O1)C

Origin of Product

United States

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